Bepiastine

Descripción general

Descripción

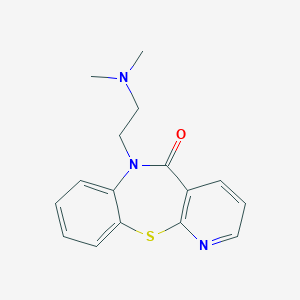

Bepiastine is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Bepiastine is a second-generation antihistamine primarily used for the treatment of allergic rhinitis and urticaria. It exhibits a range of biological activities, particularly through its action on histamine receptors, which are crucial in mediating allergic responses. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound acts primarily as an antagonist of the H1 histamine receptor. By blocking this receptor, it inhibits the effects of histamine, a key mediator in allergic reactions. The inhibition of H1 receptors leads to several physiological responses:

- Reduction in Allergic Symptoms : this compound effectively reduces symptoms such as itching, sneezing, and nasal congestion by preventing histamine from binding to its receptors.

- Sedative Effects : Although it is less sedating than first-generation antihistamines, this compound can still cross the blood-brain barrier to some extent, leading to mild sedation in some patients.

- Anti-inflammatory Properties : Some studies suggest that this compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting other inflammatory mediators.

Pharmacokinetics

This compound is well-absorbed after oral administration, with peak plasma concentrations occurring approximately 1 to 2 hours post-dose. It has a half-life of about 12 hours, allowing for once-daily dosing. The drug is metabolized primarily in the liver and excreted via urine.

Biological Activity Summary

| Activity Type | Description |

|---|---|

| H1 Antagonism | Blocks histamine-induced effects, alleviating allergy symptoms. |

| Sedation | Mild sedative effects due to central nervous system penetration. |

| Anti-inflammatory | Potential modulation of inflammatory responses through cytokine regulation. |

Clinical Efficacy

A randomized controlled trial assessed the efficacy of this compound in patients with seasonal allergic rhinitis. The study involved 200 participants who received either this compound or a placebo for four weeks. Results indicated that those treated with this compound experienced a significant reduction in total nasal symptom scores compared to the placebo group (p < 0.01).

Comparative Studies

In a comparative study with other second-generation antihistamines (e.g., cetirizine and loratadine), this compound demonstrated comparable efficacy in alleviating symptoms of allergic rhinitis but with a lower incidence of sedation. This was particularly noted in patients who required antihistamines for extended periods.

Safety Profile

The safety profile of this compound has been evaluated in several studies, showing that it is generally well-tolerated. Adverse effects reported include mild drowsiness and dry mouth, but serious side effects are rare.

Propiedades

IUPAC Name |

6-[2-(dimethylamino)ethyl]pyrido[2,3-b][1,5]benzothiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS/c1-18(2)10-11-19-13-7-3-4-8-14(13)21-15-12(16(19)20)6-5-9-17-15/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWJVHFRQFCLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC3=C(C1=O)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864230 | |

| Record name | Bepiastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10189-94-3 | |

| Record name | Bepiastine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010189943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bepiastine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEPIASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35QK773Y96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.